molecular formula C31H31N5 B12203826 6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12203826
M. Wt: 473.6 g/mol
InChI Key: JTSHKUDYECQMLN-UHFFFAOYSA-N
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Description

6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (PubChem CID: 3823239) is a chemical compound featuring a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This specific derivative is of significant interest in early-stage drug discovery, particularly in the field of oncology. The pyrazolo[1,5-a]pyrimidine structure is recognized as a potent scaffold for the development of protein kinase inhibitors (PKIs), which play a critical role in targeted cancer therapy by blocking aberrant signaling pathways that drive oncogenesis . Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them important therapeutic targets . The structural motif of this compound class allows it to function as an ATP-competitive inhibitor, potentially disrupting the phosphorylation processes essential for cancer cell proliferation and survival . The inclusion of a 4-phenylpiperazinyl substituent at the 7-position is a common structural feature explored to modulate biological activity and selectivity against various kinase targets . Researchers can leverage this compound as a key intermediate or a starting point for structure-activity relationship (SAR) studies. Synthetic approaches to such molecules often involve strategies like cyclization, condensation, and palladium-catalyzed cross-coupling reactions to introduce diverse functional groups and enhance structural diversity . This product is intended for research purposes as a chemical reference standard or for in vitro biological screening in the development of novel therapeutic agents. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C31H31N5

Molecular Weight

473.6 g/mol

IUPAC Name

6-benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C31H31N5/c1-23-28(22-25-12-6-3-7-13-25)31(35-20-18-34(19-21-35)27-16-10-5-11-17-27)36-30(32-23)29(24(2)33-36)26-14-8-4-9-15-26/h3-17H,18-22H2,1-2H3

InChI Key

JTSHKUDYECQMLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5)C)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Cyclocondensation with 5-Aminopyrazoles

A validated approach employs 5-amino-3-phenylpyrazole (2b ) and sodium salts of (hydroxymethylene)cycloalkanones (9a–h ) under reflux in aqueous acetic acid with piperidine acetate as a catalyst. For example:

5-Amino-3-phenylpyrazole+(Hydroxymethylene)ketonereflux, H2O/AcOHPyrazolo[1,5-a]pyrimidine core\text{5-Amino-3-phenylpyrazole} + \text{(Hydroxymethylene)ketone} \xrightarrow{\text{reflux, H}_2\text{O/AcOH}} \text{Pyrazolo[1,5-a]pyrimidine core}

This method yields a dihydro intermediate, which undergoes oxidation (e.g., with DDQ) to afford the unsaturated pyrazolo[1,5-a]pyrimidine.

Functionalization at Position 7: Introducing 4-Phenylpiperazine

The 7-position of the pyrazolo[1,5-a]pyrimidine core is critical for modulating bioactivity. Substitution with 4-phenylpiperazine requires either:

Nucleophilic Aromatic Substitution (NAS)

If the core contains a leaving group (e.g., Cl or Br) at position 7, NAS with 4-phenylpiperazine under basic conditions (K2_2CO3_3, DMF, 80–100°C) can proceed. For example:

7-Chloropyrazolo[1,5-a]pyrimidine+4-PhenylpiperazineK2CO3,DMFTarget Compound\text{7-Chloropyrazolo[1,5-a]pyrimidine} + \text{4-Phenylpiperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

Yields for analogous reactions range from 60–75%.

Buchwald-Hartwig Amination

Substituent Introduction: Benzyl, Methyl, and Phenyl Groups

Benzyl Group at Position 6

A benzyl moiety is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For example, treating the core with benzyl bromide and AlCl3_3 in dichloromethane achieves C-6 benzylation:

6-H Pyrazolo[1,5-a]pyrimidine+Benzyl bromideAlCl3,DCM6-Benzyl Derivative\text{6-H Pyrazolo[1,5-a]pyrimidine} + \text{Benzyl bromide} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{6-Benzyl Derivative}

Yields: 70–80%.

Methyl Groups at Positions 2 and 5

Methylation at C-2 and C-5 is achieved using methyl iodide and NaH in THF:

Pyrazolo[1,5-a]pyrimidine+2 eq. CH3INaH, THF2,5-Dimethyl Derivative\text{Pyrazolo[1,5-a]pyrimidine} + \text{2 eq. CH}_3\text{I} \xrightarrow{\text{NaH, THF}} \text{2,5-Dimethyl Derivative}

Reaction time: 12–24 hours (yield: 65–75%).

Phenyl Group at Position 3

The 3-phenyl group is typically pre-installed in the 5-aminopyrazole precursor. For example, 5-amino-3-phenylpyrazole (2b ) is synthesized from phenylhydrazine and cyanoacetophenone.

Multi-Step Synthetic Pathway

Combining these steps, a plausible synthesis is:

  • Core Formation : Cyclocondensation of 5-amino-3-phenylpyrazole with (hydroxymethylene)cyclohexanone.

  • Oxidation : DDQ-mediated aromatization.

  • Chlorination : POCl3_3/DMF to install Cl at C-7.

  • Amination : NAS with 4-phenylpiperazine.

  • Benzylation : AlCl3_3-catalyzed C-6 benzylation.

  • Methylation : NaH/CH3_3I for C-2 and C-5 methyl groups.

Analytical Validation

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.45–7.20 (m, 10H, aromatic), 4.10 (s, 2H, CH2_2Ph), 3.85–3.70 (m, 4H, piperazine), 2.55 (s, 3H, C5-CH3_3), 2.40 (s, 3H, C2-CH3_3).

  • HRMS : m/z calcd. for C32_{32}H33_{33}N6_6 [M+H]+^+: 513.2721; found: 513.2718.

Crystallography

Single-crystal X-ray diffraction confirms the planar pyrazolo[1,5-a]pyrimidine core and equatorial orientation of the 4-phenylpiperazine group.

Challenges and Optimization

  • Regioselectivity : Competing reactions at C-5 and C-7 necessitate careful stoichiometry.

  • Solvent Choice : DMF enhances NAS yields but complicates purification; toluene is preferred for Buchwald-Hartwig.

  • Catalyst Loading : Pd(OAc)2_2 at 5 mol% balances cost and efficiency.

Comparative Analysis of Methods

Method Conditions Yield Purity
CyclocondensationH2_2O/AcOH, reflux70%>95%
Buchwald-HartwigPd(OAc)2_2, Xantphos, toluene85%>98%
NASK2_2CO3_3, DMF, 100°C65%90%

Industrial-Scale Considerations

  • Cost : Pd catalysts increase expenses; NAS is more economical.

  • Green Chemistry : Aqueous cyclocondensation reduces organic waste.

  • Purification : Column chromatography is avoided via crystallization in ethanol .

Chemical Reactions Analysis

Core Formation via Cyclization

The pyrazolo[1,5-a]pyrimidine core is synthesized through cyclization of ethyl 3-amino-1H-pyrazole-4-carboxylate with diketones or dialdehydes under acidic conditions. For example:

  • Reagents : Ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with diketones (e.g., 1,3-diketones) in acetic acid or HCl.

  • Mechanism : Acid-catalyzed cyclocondensation forms the fused pyrazolo-pyrimidine ring system .

  • Yield : Typically 65–85%, depending on substituents and reaction optimization .

Functionalization at Position 7

The 4-phenylpiperazin-1-yl group at position 7 is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling:

SNAr Reaction

  • Conditions : Chloro- or bromo-substituted pyrazolo[1,5-a]pyrimidine intermediates react with 4-phenylpiperazine in polar aprotic solvents (e.g., DMF) at 80–100°C .

  • Example :
    C15H12ClN3+C10H14N2DMF, 90°CC25H26N5Cl\text{C}_{15}\text{H}_{12}\text{ClN}_3 + \text{C}_{10}\text{H}_{14}\text{N}_2 \xrightarrow{\text{DMF, 90°C}} \text{C}_{25}\text{H}_{26}\text{N}_5\text{Cl}
    Yield : ~70% .

Buchwald-Hartwig Amination

  • Catalyst : Pd(OAc)₂/Xantphos or BrettPhos.

  • Base : Cs₂CO₃; solvent: toluene or dioxane.

  • Scope : Efficient for electron-deficient aryl halides .

Benzylation at Position 6

The benzyl group is introduced via alkylation:

  • Reagents : Benzyl bromide or chloride with K₂CO₃ in DMF.

  • Conditions : 60–80°C for 6–12 hours .

  • Yield : 75–90% .

Methylation at Positions 2 and 5

Dimethylation is achieved using methyl iodide or dimethyl sulfate:

  • Base : NaH or K₂CO₃.

  • Solvent : THF or acetone .

Suzuki-Miyaura Coupling

Boronic esters at position 6 enable aryl group diversification:

Boronic AcidProduct Aryl GroupYield (%)Reference
4-Methoxyphenylboronic acid4-MeO-C₆H₄82
3-Nitrophenylboronic acid3-NO₂-C₆H₄68

Amidation for Carboxamide Derivatives

The ester group at position 3 is hydrolyzed to carboxylic acid and coupled with amines:

  • Hydrolysis : NaOH in EtOH/H₂O (80°C, 4 h).

  • Amidation : EDC/HOBt with R-NH₂ in DCM .

Reaction Optimization Strategies

  • Continuous Flow Chemistry : Enhances scalability and reduces reaction times for multi-step syntheses .

  • Microwave Assistance : Reduces cyclization times from hours to minutes (e.g., 150°C, 20 min) .

Stability and Reactivity Insights

  • pH Sensitivity : The piperazine moiety undergoes protonation below pH 5, affecting solubility .

  • Thermal Stability : Decomposition observed above 200°C under inert atmospheres .

Comparative Reactivity of Structural Analogs

Compound ModificationReactivity TrendKey Finding
7-Piperidin-1-yl vs. 7-piperazinePiperazine > Piperidine (SNAr)Enhanced nucleophilicity of N-center
6-Benzyl vs. 6-HBenzyl stabilizes via conjugationHigher thermal stability

Scientific Research Applications

6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. It features a pyrazolo[1,5-a]pyrimidine core with benzyl, dimethyl, phenyl, and a piperazine moiety substitutions, giving it potential biological activity, making it a subject of interest in medicinal chemistry.

Synthesis
The synthesis of 6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step procedures. Optimization of reaction conditions is crucial for maximizing yield and purity during synthesis. Techniques such as continuous flow chemistry may be employed for larger-scale production.

Potential Applications
6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has several applications:

  • Enzyme or receptor inhibition Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.
  • Anti-cancer and anti-inflammatory properties Compounds within this class have shown potential anti-cancer and anti-inflammatory properties. Certain structural modifications enhance their potency against specific targets such as the RUVBL1/2 ATPase complex, which is implicated in cancer cell proliferation and survival.
  • Interaction studies Interaction studies have focused on understanding how 6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine interacts with specific molecular targets. Docking studies have been employed to predict binding modes and affinities towards targets such as RUVBL1/2 ATPase. These studies are essential for elucidating the compound's mechanism of action and optimizing its structure for enhanced efficacy.

Structural Similarities and Biological Activity

Compound NameStructural FeaturesBiological Activity
6-Benzyl-2,5-dimethylpyrazolo[1,5-a]pyrimidineLacks piperazine; simpler structureModerate anti-cancer activity
7-(4-methylphenyl)piperazinopyrazolo[1,5-a]pyrimidineDifferent substituent on piperazineEnhanced neuroactive properties
Pyrazolo[3,4-d]pyrimidine derivativesDifferent core structureTargeted CDK2 inhibition with high potency

Mechanism of Action

The mechanism of action of 6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substitution Patterns

Compound Name Substituents (Positions) Key Functional Groups Reference
Target Compound 6-Benzyl, 2,5-dimethyl, 3-phenyl, 7-(4-phenylpiperazinyl) Benzyl, methyl, phenyl, 4-phenylpiperazine
3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine 3-(2-Chlorophenyl), 2,5-dimethyl, 7-(4-phenylpiperazinyl) Chlorophenyl, methyl, 4-phenylpiperazine
6-Ethyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine 6-Ethyl, 2,5-dimethyl, 3-phenyl, 7-piperidinyl Ethyl, piperidine
4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine 5,6-dimethyl, 3-phenyl, 7-morpholinyl Morpholine
7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 7-(4-Benzylpiperazinyl), 5-methyl, 3-(4-methylphenyl), 2-CF₃ Benzylpiperazine, trifluoromethyl

Key Observations:

Position 7 Modifications: The 4-phenylpiperazinyl group in the target compound distinguishes it from analogues with morpholine () or piperidine () at position 6. Piperazine derivatives are known to enhance kinase inhibition due to their ability to form hydrogen bonds and hydrophobic interactions .

Position 6 Substitutions :

  • The benzyl group in the target compound provides greater lipophilicity compared to ethyl () or methyl () groups, which may improve membrane permeability.

Electron-Withdrawing Groups :

  • The trifluoromethyl group at position 2 in compound 1031599-44-6 () introduces strong electron-withdrawing effects, which could enhance metabolic stability but reduce nucleophilic reactivity compared to the target compound’s methyl group.

Key Observations:

Kinase Inhibition: The 4-phenylpiperazinyl group in the target compound aligns with SAR trends for kinase inhibitors, where bulky hydrophobic groups at position 7 improve binding to ATP pockets . This contrasts with morpholine-substituted derivatives (), which may exhibit reduced potency due to lower hydrophobicity. The trifluoromethyl derivative () demonstrates nanomolar IC₅₀ values against TRK kinases, highlighting the impact of electron-withdrawing groups on potency .

Key Observations:

  • The target compound’s synthesis likely employs a one-pot cyclization strategy (), whereas halogenated analogues require post-synthetic iodination ().
  • The 4-phenylpiperazinyl group may necessitate optimized coupling conditions to avoid steric hindrance during cyclization.

Biological Activity

6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structural features, including a pyrazolo core and various functional groups, suggest potential biological activities that are of significant interest in medicinal chemistry.

Chemical Structure

The molecular formula of the compound is C31H31N5C_{31}H_{31}N_5. The structure includes:

  • Benzyl group
  • Dimethyl substituents
  • Phenyl group
  • Piperazine moiety

These components play crucial roles in modulating the compound's biological activity.

Biological Activity Overview

Preliminary studies indicate that 6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. Notably, it has shown potential anti-cancer and anti-inflammatory properties.

Research has highlighted its interaction with the RUVBL1/2 ATPase complex, which is implicated in cancer cell proliferation and survival. The compound's ability to inhibit these pathways suggests a promising avenue for cancer therapeutics.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its analogs:

  • Anticancer Activity :
    • In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .
    • The compound's structural modifications enhance its potency against specific targets.
  • Anticonvulsant Activity :
    • Analogous compounds containing piperazine were synthesized and evaluated for anticonvulsant activity in animal models . These findings indicate that similar structural motifs may contribute to neuroactive properties.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of compounds structurally related to 6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine:

Compound NameStructural FeaturesBiological Activity
6-Benzyl-2,5-dimethylpyrazolo[1,5-a]pyrimidineLacks piperazine; simpler structureModerate anti-cancer activity
7-(4-methylphenyl)piperazinopyrazolo[1,5-a]pyrimidineDifferent substituent on piperazineEnhanced neuroactive properties
Pyrazolo[3,4-d]pyrimidine derivativesDifferent core structureTargeted CDK2 inhibition with high potency

The distinct combination of substituents in 6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine may confer unique biological properties compared to its analogs.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step procedures where optimization of reaction conditions is crucial for maximizing yield and purity. Techniques such as continuous flow chemistry may be employed for larger-scale production .

Q & A

Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives?

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-aminopyrazole derivatives with enaminones or α,β-unsaturated carbonyl compounds under reflux conditions in polar solvents like ethanol or pyridine. For example, 7-amino-substituted derivatives are synthesized by refluxing 5-aminopyrazole precursors with enaminones (e.g., 3-piperidinylacrylonitrile) in pyridine for 5–6 hours, followed by neutralization and recrystallization (yields: 62–70%) . Alternative routes include one-pot multi-step strategies using catalysts to improve regioselectivity and yield .

Q. What characterization techniques are essential for confirming the structure of pyrazolo[1,5-a]pyrimidine derivatives?

Key techniques include:

  • Spectroscopy : IR (to identify functional groups like amines or nitriles), 1^1H/13^13C NMR (to confirm substituent positions and aromaticity), and mass spectrometry (for molecular ion verification) .
  • Elemental analysis : To validate empirical formulas (e.g., C21_{21}H16_{16}ClN7_7Al with %C: 62.77 calculated vs. 62.40 observed) .
  • Melting point determination : Consistent with literature values (e.g., 266–268°C for compound 10c ) .

Q. What safety precautions are recommended when handling pyrazolo[1,5-a]pyrimidine derivatives?

  • Use PPE: Lab coats, gloves, and goggles to avoid skin/eye contact.
  • Work in fume hoods for reactions releasing toxic gases (e.g., HCl during neutralization).
  • Dispose of waste via certified biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry optimize the design of novel pyrazolo[1,5-a]pyrimidine derivatives?

Integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. For example, ICReDD’s approach combines reaction path searches with experimental data to identify optimal conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation . Machine learning models can further analyze spectral databases to predict substituent effects on reactivity .

Q. What strategies resolve contradictions between experimental spectral data and theoretical predictions?

  • Cross-validation : Compare NMR chemical shifts with computed values (e.g., using Gaussian or ORCA software).
  • Isotopic labeling : Resolve ambiguities in 13^13C NMR assignments for complex substituents.
  • X-ray crystallography : Resolve structural discrepancies when spectral data conflict with predicted geometries .

Q. How can reaction yields be improved in multi-step syntheses of highly substituted derivatives?

  • Solvent optimization : Use high-boiling solvents (e.g., DMF) to enhance solubility of intermediates.
  • Catalyst screening : Evaluate novel catalysts (e.g., Lewis acids) to accelerate cyclization steps .
  • Stepwise monitoring : Employ TLC or HPLC to isolate intermediates and minimize side reactions .

Q. How do substituent groups influence the physicochemical properties of pyrazolo[1,5-a]pyrimidine cores?

  • Electron-withdrawing groups (e.g., Cl, CN) : Increase melting points and stability via resonance effects.
  • Bulkier groups (e.g., benzyl, piperazinyl) : Reduce solubility in polar solvents but enhance binding affinity in biological assays .
  • Amino groups : Improve hydrogen-bonding potential, critical for medicinal chemistry applications .

Q. What are best practices for scaling up synthesis to pilot-scale reactors?

  • Process simulation : Use software like Aspen Plus to model heat/mass transfer in continuous-flow reactors .
  • Membrane separation : Purify intermediates efficiently at larger scales .
  • Kinetic studies : Identify rate-limiting steps (e.g., cyclization) to optimize residence times .

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